N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide
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Overview
Description
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide is an organic compound with a complex structure that includes a cyano group, a cyclopentyloxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(cyclopentyloxy)butanoyl chloride with 1-cyanoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully controlled to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The cyano group can act as an electrophile, while the cyclopentyloxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
N-(1-cyanoethyl)-2-(methoxy)butanamide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Uniqueness
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide is unique due to the presence of the cyclopentyloxy group, which can impart specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-cyclopentyloxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(12(15)14-9(2)8-13)16-10-6-4-5-7-10/h9-11H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVBMQRIXELBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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